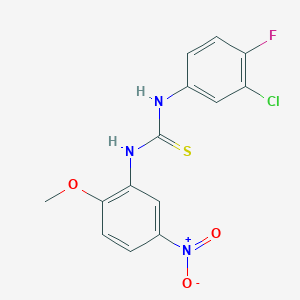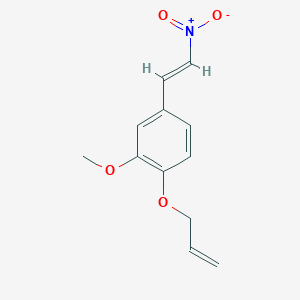![molecular formula C19H16ClF3N6OS B4621177 5-(5-chloro-2-thienyl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4621177.png)
5-(5-chloro-2-thienyl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Vue d'ensemble
Description
5-(5-chloro-2-thienyl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H16ClF3N6OS and its molecular weight is 468.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.0746925 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Discovery and Pharmacological Applications
One relevant area of research includes the development of novel compounds for therapeutic purposes. For example, the discovery of GS-5806, an orally bioavailable respiratory syncytial virus (RSV) fusion inhibitor, demonstrates the continuous effort in discovering new therapeutic agents. GS-5806 showcases the importance of structural optimization for enhancing pharmacological properties, such as potency and bioavailability, through modifications like converting to specific heterocycles and introducing functional groups (Mackman et al., 2015). This research highlights the significance of chemical modifications in the development of new drugs, which could be a principle applicable to the exploration of the uses of the specified compound in scientific research.
Toxicological Studies
Another pertinent area involves toxicological studies, such as the investigation of human exposure to various chemicals and their potential toxic effects. For instance, a study on the toxic effects and management of poisoning from specific fungicides and chemicals demonstrates the critical need for understanding the health impacts of chemical exposure (Chen et al., 2013). Similarly, examining the effects of environmental chemicals on human health, such as the exposure to pyrethroids and their impact on semen quality, underscores the importance of assessing and mitigating the risks associated with chemical exposures (Hu et al., 2019).
Analytical Method Development
The development of analytical methods for detecting and quantifying chemical compounds in biological matrices is crucial for both pharmacological research and toxicological assessments. Research into stable isotope dilution analysis and the quantification of bioactive pyridines in human plasma and urine after coffee consumption illustrates the advancements in analytical techniques for monitoring exposure to bioactive compounds (Lang et al., 2010). This approach could be applied to the study of the specified compound, enabling precise measurement of its presence and metabolism in biological systems.
Propriétés
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[1-(1-ethylpyrazol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N6OS/c1-3-28-7-6-11(26-28)10(2)24-18(30)13-9-17-25-12(14-4-5-16(20)31-14)8-15(19(21,22)23)29(17)27-13/h4-10H,3H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUVFDMBFXKAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(C)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4621101.png)
![(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol](/img/structure/B4621106.png)


![2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B4621138.png)

![ethyl 2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4621149.png)
![7-benzyl-1,3-dimethyl-8-[4-(2-pyrimidinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4621157.png)
![3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4621164.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4621171.png)

![diethyl 3-methyl-5-[({[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4621183.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4621184.png)
![3,5-dimethoxy-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4621204.png)
